

Preclinical Pharmacokinetics and Pharmacodynamics of Avycaz (Ceftazidime-Avibactam): A Technical Guide

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Compound of Interest

Compound Name: Avycaz

Cat. No.: B12723627

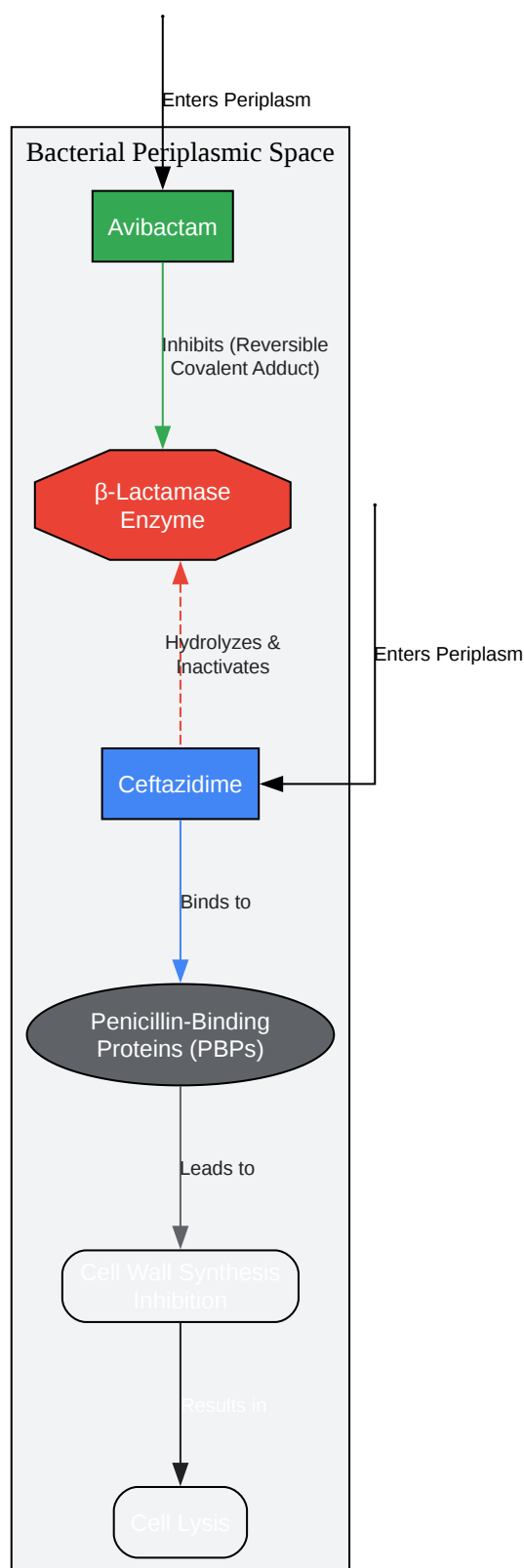
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Introduction

Avycaz®, a combination of the third-generation cephalosporin ceftazidime and the novel non- β -lactam β -lactamase inhibitor avibactam, represents a significant advancement in the treatment of serious infections caused by multidrug-resistant Gram-negative bacteria.[1][2] Avibactam restores the activity of ceftazidime against a broad spectrum of pathogens producing Ambler class A, C, and some class D β -lactamases, including *Klebsiella pneumoniae* carbapenemases (KPCs) and extended-spectrum β -lactamases (ESBLs).[3][4][5][6] This technical guide provides an in-depth summary of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) data that have been instrumental in defining the therapeutic potential and optimal dosing strategies for **Avycaz**.

Mechanism of Action

The synergistic activity of **Avycaz** is based on a dual mechanism. Ceftazidime inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.[5] Avibactam, which does not possess a β -lactam core, acts as a potent inhibitor of a wide range of serine β -lactamases.[7][8] It forms a reversible covalent adduct with the enzyme, preventing the hydrolysis and inactivation of ceftazidime.[5][9] This protective action allows ceftazidime to reach its PBP targets at effective concentrations.[9]



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Caption: Mechanism of action of ceftazidime-avibactam.

Pharmacokinetics in Preclinical Models

The pharmacokinetic profiles of ceftazidime and avibactam have been characterized in various preclinical models, primarily in mice and rabbits. Both compounds exhibit approximately linear pharmacokinetics, and their half-lives of around 2 hours make them suitable for co-formulation. [10] The primary route of elimination for both drugs is renal excretion.[7][10]

Table 1: Pharmacokinetic Parameters of Ceftazidime-Avibactam in Rabbit Models

Species	Dosing (Ceftazidime/Avibactam)	Parameter	Ceftazidime Value	Avibactam Value	Reference
Rabbit (NZW)	60/15 mg/kg (Single IV)	C _{max} (µg/mL)	185.3 ± 46.1	18.2 ± 2.6	[11]
AUC _{0–inf} (µg·h/mL)	287.9 ± 99.4	21.4 ± 3.4	[11]		
t _{1/2} (h)	1.1 ± 0.3	0.9 ± 0.1	[11]		
Rabbit (NZW)	90/22.5 mg/kg (Single IV)	C _{max} (µg/mL)	269.8 ± 68.4	29.5 ± 5.3	[11]
AUC _{0–inf} (µg·h/mL)	415.7 ± 110.2	31.8 ± 5.8	[11]		
t _{1/2} (h)	1.2 ± 0.2	1.0 ± 0.1	[11]		
Rabbit (NZW)	120/30 mg/kg (Single IV)	C _{max} (µg/mL)	370.1 ± 99.2	39.8 ± 7.1	[11]
AUC _{0–inf} (µg·h/mL)	608.2 ± 149.5	48.2 ± 8.7	[11]		
t _{1/2} (h)	1.3 ± 0.2	1.1 ± 0.2	[11]		
Rabbit (NZW)	120/30 mg/kg (Q8h, Day 7)	C _{max} (µg/mL)	402.3 ± 103.7	41.2 ± 7.9	[12]
AUC _{0–8} (µg·h/mL)	781.3 ± 181.9	48.9 ± 6.5	[11][12]		
t _{1/2} (h)	1.4 ± 0.2	1.2 ± 0.1	[12]		

Abbreviations: C_{max}, maximum concentration; AUC, area under the concentration-time curve; t_{1/2}, half-life; IV, intravenous; Q8h, every 8 hours; NZW, New Zealand White.

Pharmacodynamics and Efficacy in Preclinical Models

The in vivo efficacy of **Avycaz** has been demonstrated in various infection models, including thigh, lung, and septicemia models, against ceftazidime-resistant Enterobacteriaceae and *Pseudomonas aeruginosa*.^{[3][4][13]}

Pharmacodynamic Indices

Preclinical studies have established the key pharmacodynamic indices that correlate with the efficacy of ceftazidime and avibactam.

- **Ceftazidime:** The percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC) is the PD index that best predicts its antibacterial effect.^[3] A target of 50% fT>MIC is often used for clinical dose selection.^{[6][14]}
- **Avibactam:** The efficacy of avibactam correlates with the percentage of the dosing interval that its free concentration remains above a critical threshold concentration (%fT>CT).^{[3][15]} A conservative threshold of 1 mg/L has been used to support dosing decisions, ensuring sufficient β -lactamase inhibition.^{[6][16]}

Table 2: Pharmacodynamic Targets for Avycaz Efficacy in Neutropenic Mouse Infection Models

Infection Model	Pathogen	Efficacy Endpoint	Ceftazidime Target (%fT>MIC)	Avibactam Target (%fT>CT 1 mg/L)	Reference
Lung	P. aeruginosa	Bacteriostasis	N/A	~20%	[3]
1-log ₁₀ kill	N/A	~24%	[3]		
2-log ₁₀ kill	N/A	~30%	[3]		
Thigh	P. aeruginosa	Bacteriostasis	N/A	14.1% - 62.5%	[15]
Lung	P. aeruginosa	Bacteriostasis	N/A	0% - 21.4%	[15]

Note: In these studies, ceftazidime was administered at a fixed dose, and the avibactam dose was varied to determine the required exposure for efficacy.

Efficacy in Murine Septicemia Model

In a murine septicemia model, the addition of avibactam restored the efficacy of ceftazidime against resistant Enterobacteriaceae producing Class A and Class C β -lactamases.

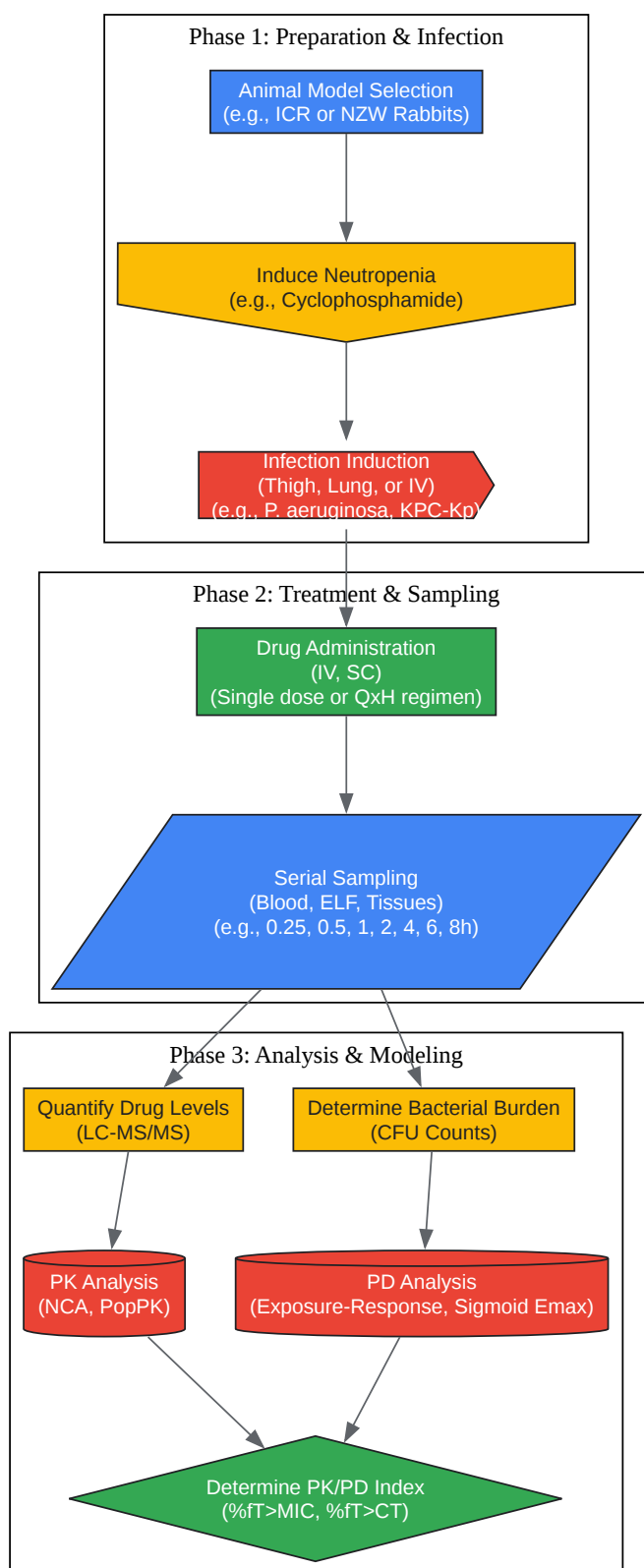
Table 3: Efficacy (ED₅₀) of Ceftazidime-Avibactam in Murine Septicemia Model

Pathogen Group	Ceftazidime ED ₅₀ (mg/kg)	Ceftazidime- Avibactam ED ₅₀ (mg/kg)	Reference
Ceftazidime-Susceptible K. pneumoniae & E. coli	<1.5 to 9	Similar to Ceftazidime alone	[4] [17]
Ceftazidime-Resistant (Class A & C β -lactamase producers)	>90	<5 to 65	[4] [17]
Ceftazidime-Resistant (AmpC & CTX-M producers)	>90	2 to 27	[4] [17]

Abbreviations: ED₅₀, 50% effective dose.

Experimental Protocols

The preclinical evaluation of **Avycaz** involved standardized and robust experimental designs to characterize its PK/PD profile.



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Caption: Generalized workflow for preclinical PK/PD studies of **Avycaz**.

Animal Models

- Species: Female ICR mice (approx. 25 g) or New Zealand White rabbits were commonly used.[\[12\]](#)[\[13\]](#)
- Immunosuppression: To mimic conditions in immunocompromised patients, animals were often rendered neutropenic. This was typically achieved by intraperitoneal injections of cyclophosphamide administered prior to infection.[\[3\]](#)[\[16\]](#)

Infection Models

- Thigh Infection: Mice were inoculated intramuscularly in the posterior thigh with a bacterial suspension (e.g., *P. aeruginosa*) of approximately 10^6 to 10^7 colony-forming units (CFU). Treatment usually began 2 hours post-inoculation.[\[3\]](#)[\[15\]](#)
- Lung Infection: Pneumonia was induced by intranasal or intratracheal administration of a bacterial suspension. Efficacy was assessed by quantifying the bacterial load in the lungs after 24 hours of treatment.[\[3\]](#)[\[13\]](#)
- Septicemia Model: Mice were infected via intraperitoneal injection of a bacterial suspension containing mucin to enhance virulence. The primary endpoint was survival over a defined period (e.g., 48 hours), and the 50% effective dose (ED_{50}) was calculated.[\[17\]](#)

Drug Administration and Pharmacokinetics

- Administration: Ceftazidime and avibactam were typically administered subcutaneously or as an intravenous infusion, either as single doses or in multiple-dose regimens (e.g., every 2, 8, or 12 hours) to simulate human dosing schedules.[\[3\]](#)[\[12\]](#)[\[15\]](#)
- Sample Collection: For PK analysis, serial blood samples were collected at multiple time points post-dose. In lung infection models, bronchoalveolar lavage (BAL) was performed to obtain epithelial lining fluid (ELF) to assess drug penetration into the site of infection.[\[13\]](#)[\[18\]](#)
- Bioanalysis: Drug concentrations in plasma, ELF, and tissue homogenates were quantified using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Pharmacodynamic Analysis

- **Efficacy Assessment:** At the end of the treatment period (typically 24 hours for thigh and lung models), animals were euthanized. The target tissues (thigh muscle or lungs) were aseptically removed, homogenized, and serially diluted for CFU enumeration.
- **Data Modeling:** The relationship between the PK/PD index (e.g., %fT>MIC or %fT>CT) and the change in bacterial log₁₀ CFU over 24 hours was modeled using a sigmoid Emax (Hill-type) equation to determine the magnitude of the index required for specific antibacterial effects (e.g., stasis, 1-log kill).

Conclusion

Preclinical models have been fundamental in elucidating the pharmacokinetic and pharmacodynamic properties of **Avycaz**. These studies established the synergistic relationship between ceftazidime and avibactam, identified the key PK/PD drivers of efficacy, and provided the quantitative targets necessary to guide the selection of optimal dosing regimens for clinical trials. The robust preclinical data package demonstrated that the addition of avibactam restores ceftazidime's activity against many ceftazidime-resistant pathogens and laid the foundation for its successful clinical development.^[16]

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